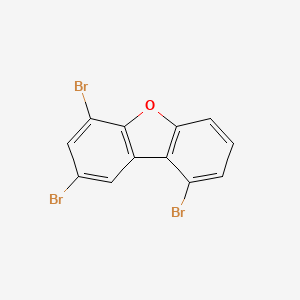

2,4,9-Tribromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-48-9 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

1,6,8-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-4-7-11-8(14)2-1-3-10(11)16-12(7)9(15)5-6/h1-5H |

InChI Key |

PSYFDVSLIRIJBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(O2)C(=CC(=C3)Br)Br |

Origin of Product |

United States |

Formation Pathways of 2,4,9 Tribromo Dibenzofuran in Environmental and Industrial Contexts

Unintentional Formation during Thermal Processes

High-temperature conditions, such as those found in industrial combustion and waste incineration, are significant contributors to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Brominated flame retardants (BFRs) are organobromine compounds added to a wide range of consumer and industrial products to inhibit flammability. During thermal stress, such as in fires or industrial recycling processes, these BFRs can degrade and act as precursors for the formation of PBDD/Fs. The thermal treatment of plastics containing brominated compounds, particularly polybrominated diphenyl ethers (PBDEs), frequently leads to the formation of PBDD/Fs. The precursor pathway, where the BFR molecule itself rearranges and transforms, is considered the most significant route for PBDD/F formation. For example, the pyrolysis of specific bromophenols, which are themselves BFRs or degradation products of other BFRs, has been shown to produce tribromodibenzofurans. One study identified 2,4,8-tribromodibenzofuran as a product from the pyrolysis of 2,4-dibromophenol (B41371) at 400°C.

Waste incineration and other industrial combustion processes create environments conducive to the formation of PBDD/Fs. Incomplete or uncontrolled incineration, such as in accidental fires, can generate high amounts of PBDD/Fs from materials treated with BFRs. Even in controlled municipal waste incinerators, the presence of bromine-containing materials can lead to PBDD/F emissions. The formation can occur through reactions involving precursor compounds at temperatures between approximately 250 and 500°C, often facilitated by catalytically active surfaces like fly ash. The presence of metals, such as antimony(III) oxide (often used as a synergist with BFRs), can increase the quantity of PBDD/Fs formed.

Table 1: Key Factors in Thermal PBDD/F Formation

| Factor | Influence on PBDD/F Formation | Source(s) |

| Precursor Type | Polybrominated diphenyl ethers (PBDEs) are significant precursors. The specific BFR influences the type and amount of PBDD/Fs formed. | |

| Temperature | Formation often occurs between 250°C and 500°C. Higher temperatures in well-controlled incinerators can destroy PBDD/Fs. | |

| Catalysts | Metals like antimony(III) oxide and copper can increase formation rates. Fly ash provides a surface for reactions. | |

| Combustion Conditions | Incomplete and uncontrolled combustion (e.g., accidental fires) leads to higher PBDD/F yields compared to complete, controlled incineration. |

The simultaneous combustion of brominated and chlorinated materials can lead to the formation of mixed halogenated dibenzofurans (PXDFs), containing both bromine and chlorine atoms. The presence of chlorine, for instance from the combustion of polyvinyl chloride (PVC), does not appear to inhibit the formation of brominated furans but rather introduces the possibility of forming bromo-chloro-dibenzofurans. Studies have shown that adding bromine to a combustion system can even enhance the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). This interaction is complex, with elementary bromine potentially facilitating the chlorination of organic compounds, followed by a bromine/chlorine exchange.

Photolytic and Reductive Degradation of Brominated Precursors

Beyond thermal pathways, chemical transformations induced by light or reductive processes contribute to the environmental load of PBDD/Fs.

PBDEs can undergo photolytic degradation when exposed to ultraviolet (UV) radiation from sunlight. This process typically involves the removal of bromine atoms (debromination), leading to the formation of lower-brominated PBDEs. However, photolysis can also induce an intramolecular cyclization reaction. This occurs when an ortho C-Br bond breaks, and the resulting aryl radical attacks the other aromatic ring, closing to form a dibenzofuran (B1670420) structure. For example, the photolysis of 2,2′,4,4′,5,5′-Hexabromodiphenyl ether (BDE-153) can generate PBDFs through the intramolecular elimination of hydrogen bromide (HBr). Studies have confirmed that hydroxylated PBDEs, which can form from the hydro-debromination of native BDEs in aqueous media, can also serve as precursors for brominated dioxins under UV catalysis. The presence of water appears to significantly promote the formation of PBDFs during PBDE photolysis.

Table 2: Products of PBDE Degradation Pathways

| Degradation Pathway | Precursor Example | Key Products | Source(s) |

| Thermal Pyrolysis | 2,4-Dibromophenol | 2,7-dibromodibenzo-p-doxin, 2,4,8-tribromodibenzofuran | |

| Photolysis | DecaBDE (BDE-209) | Lower-brominated PBDEs (nona- to hexa-BDEs), Brominated dibenzofurans | |

| Photolysis | BDE-153 | Lower-brominated PBDEs, Polybrominated dibenzofurans (PBDFs) | |

| Microbial Debromination | Octa-BDE mixture | Hexa-, penta-, and tetra-BDEs | |

| Abiotic Reductive Debromination | DecaBDE (BDE-209) | Hexa- to hepta-BDEs initially, then tetra- to penta-BDEs |

Reductive debromination is a process where bromine atoms are removed from a molecule and replaced with hydrogen atoms. This can occur through the action of anaerobic microorganisms or through abiotic chemical reactions.

Microbial Debromination: Certain anaerobic bacteria have demonstrated the ability to debrominate highly brominated PBDEs. For instance, microcosms established with soils and sediments have shown the capacity to debrominate commercial octa-BDE mixtures, producing a range of less-brominated congeners, from hexa-BDEs down to mono-BDEs, within a couple of months. This process is significant because it can transform less toxic, highly brominated PBDEs into more toxic and bioavailable lower-brominated forms. While this process primarily describes the transformation of one PBDE congener to another, it represents a key environmental pathway that alters the profile of brominated compounds, potentially creating precursors for other reactions.

Abiotic Reductive Debromination: Abiotic debromination can occur in the presence of certain reactive substances. Zerovalent iron (Fe⁰), for example, has been shown to effectively debrominate PBDEs. In laboratory studies, zerovalent iron transformed 92% of decaBDE (BDE-209) into lower brominated congeners within 40 days. The reaction proceeds in a stepwise manner, with hexa- to hepta-bromo BDEs being the initial dominant products, followed by the accumulation of tetra- to penta-bromo congeners. This abiotic pathway is a potential source of lower-brominated BDEs in the environment, which can then act as precursors for PBDF formation through other mechanisms like photolysis.

Formation as Impurities and By-products in Commercial Formulations

The chemical compound 2,4,9-Tribromo-dibenzofuran (2,4,9-TBDf) is not intentionally produced for commercial use. Instead, its presence in the environment is linked to its unintentional formation as an impurity and by-product during the production of other brominated chemicals, particularly those used as flame retardants.

Presence in Technical Brominated Flame Retardant Mixtures

Technical-grade brominated flame retardants (BFRs) are complex mixtures, often containing not only the principal brominated compound but also a range of structurally related impurities. nih.gov These impurities can include polybrominated dibenzofurans (PBDFs), a class of compounds to which 2,4,9-TBDf belongs.

Polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) are two major classes of BFRs that have been identified as sources of PBDF contamination. nih.gov While the presence of PBDFs as impurities in commercial PBDE mixtures is well-documented, the specific congener profiles can vary depending on the degree of bromination of the commercial mixture. nih.gov For instance, analysis of the commercial PBB mixture FireMaster® has revealed the presence of various PBB congeners and other impurities. cdc.govnih.gov However, while the formation of polybrominated dibenzofurans is a known issue in such mixtures, specific identification of the 2,4,9-TBDf congener is not consistently reported in broad analyses. cdc.gov The focus of many studies has been on the highly toxic congeners with bromine atoms in the 2, 3, 7, and 8 positions. nih.gov

Interactive Table: PBB Congeners Identified in FireMaster® Mixtures

| IUPAC No. | Structure | Weight Percent in FireMaster® FF-1 |

|---|---|---|

| 49 | 2,2',4,5'-Tetrabromobiphenyl | 0.025 |

| 153 | 2,2',4,4',5,5'-Hexabromobiphenyl | >50 |

| 180 | 2,2',3,4,4',5,5'-Heptabromobiphenyl | Second most abundant |

| Various | Other tri-, tetra-, penta-, hexa-, and hepta-bromobiphenyls | Present |

This table details the composition of major PBB congeners in FireMaster® mixtures. The presence of a wide range of congeners highlights the complexity of these technical products, where PBDF impurities can also arise.

By-product Formation during Synthesis of Brominated Organic Chemicals (e.g., 2,4,6-tribromophenol)

A significant pathway for the formation of 2,4,9-TBDf is as a by-product during the synthesis of other brominated organic chemicals. 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), a chemical used as a fungicide, wood preservative, and an intermediate in the manufacturing of other flame retardants, is a notable precursor. nih.gov

During the production of 2,4,6-TBP, impurities can be formed, including various polybrominated dibenzodioxins (PBDDs) and PBDFs. A 1996 report from the National Toxicology Program detailed the analysis of impurities in a commercial 2,4,6-tribromophenol flame retardant formulation. This analysis specifically identified the presence of tribromodibenzofuran at a concentration of 16.2 parts per billion (ppb). While this specific report did not distinguish between the different tribromodibenzofuran isomers, it confirms that these compounds are formed as by-products in the synthesis of 2,4,6-TBP. aaqr.org Further studies on the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), which uses 2,4,6-TBP as a raw material, also detected low levels of PBDFs in the commercial 2,4,6-TBP starting material. nih.gov

Interactive Table: Impurities Detected in a 2,4,6-Tribromophenol Flame Retardant Preparation

| Impurity | Concentration (ppb) |

|---|---|

| Tribromodibenzodioxin | 1.5 |

| Tetrabromodibenzodioxin | 84.0 |

| Dibromodibenzofuran | 2.2 |

| Tribromodibenzofuran | 16.2 |

| Tetrabromodibenzofuran | 12.0 |

| Pentabromodibenzofuran | 1.0 |

Data from a 1996 National Toxicology Program report, showing the presence of various PBDD and PBDF impurities in a commercial 2,4,6-TBP product.

Advanced Analytical Methodologies for the Characterization and Quantification of 2,4,9 Tribromo Dibenzofuran

Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate 2,4,9-tribromodibenzofuran from complex sample matrices and remove substances that could interfere with subsequent analysis.

Solvent Extraction Methodologies for Environmental Samples (e.g., air, water, soil, sediment)

The initial extraction of 2,4,9-tribromodibenzofuran from environmental samples typically involves the use of organic solvents. The choice of solvent and extraction technique depends on the nature of the sample matrix.

For solid samples like soil and sediment, Soxhlet extraction using solvents such as toluene (B28343) or a hexane/acetone mixture is a commonly employed method. inchem.org This technique, while thorough, can be time-consuming. pops.int A more efficient alternative is pressurized liquid extraction (PLE) , which uses elevated temperatures and pressures to reduce extraction times and solvent consumption. chromatographyonline.comresearchgate.net For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. researchgate.net SPE, in particular, offers the advantage of concentrating the analyte while simultaneously removing some interfering components. researchgate.net

Air samples are typically collected using high-volume samplers equipped with quartz-fiber filters and polyurethane foam (PUF) plugs to trap both particulate-bound and gas-phase compounds. epa.gov The filters and PUF are then extracted, often using Soxhlet extraction with toluene. researchgate.net

Table 1: Common Solvent Extraction Techniques for 2,4,9-Tribromo-dibenzofuran

| Sample Type | Extraction Technique | Common Solvents | Key Advantages |

|---|---|---|---|

| Soil/Sediment | Soxhlet Extraction | Toluene, Hexane/Acetone | Thorough extraction |

| Pressurized Liquid Extraction (PLE) | Toluene, Dichloromethane | Faster, less solvent | |

| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane | Simple, effective |

| Solid-Phase Extraction (SPE) | Various depending on sorbent | Concentrates analyte, removes interferences |

| Air | Soxhlet Extraction (of filters/PUF) | Toluene | Established method for air samples |

Clean-up Procedures for Interfering Substances (e.g., separation from polybrominated diphenyl ethers)

A significant challenge in the analysis of PBDFs is their potential co-elution with polybrominated diphenyl ethers (PBDEs), which are often present at much higher concentrations. researchgate.net Therefore, rigorous clean-up procedures are essential.

Multi-step column chromatography is a widely used approach for sample purification. researchgate.netenv.go.jp A common sequence involves passing the sample extract through columns containing different adsorbent materials.

Acidic silica (B1680970) gel is used to remove acid-labile compounds. researchgate.net

Alumina and Florisil are effective in separating PBDFs from other halogenated compounds. researchgate.netenv.go.jp A Florisil column can achieve a near-complete separation of PBDEs from PBDFs. researchgate.net

Activated carbon columns are also utilized for the fractionation of these compounds. pops.int

For some complex matrices, a combination of Florisil and activated carbon columns may be necessary for complete separation. pops.int Gel permeation chromatography (GPC) is another technique employed to remove high-molecular-weight interferences like lipids from biological samples. inchem.orgresearchgate.net

Chromatographic Separation Techniques

Gas chromatography is the cornerstone for separating 2,4,9-tribromodibenzofuran from other PBDF isomers and co-extracted compounds before detection.

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

High-resolution gas chromatography (HRGC) is indispensable for the isomer-specific analysis of PBDFs. pops.intacs.org This technique utilizes long capillary columns (typically 30-60 meters) with narrow internal diameters, which provides the necessary resolving power to separate closely related isomers. chromatographyonline.com The ability to separate the toxic 2,3,7,8-substituted congeners from other isomers is of particular importance. acs.orgchromatographyonline.com While a 60m column provides high resolution, a 15m column may be selected for a shorter analysis time. scispace.com

The separation of PBDFs from interfering PBDEs can also be enhanced through the optimization of HRGC conditions, serving as an alternative or complement to liquid chromatography clean-up steps. acs.org

Optimization of Chromatographic Columns and Conditions for PBDFs

The choice of the stationary phase in the GC column is critical for achieving optimal separation of PBDFs. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5), are commonly used. epa.govacs.orgnih.gov However, more specialized stationary phases, such as silphenylene-silicone co-polymers (e.g., VF-Xms), have shown improved performance in separating 2,3,7,8-substituted congeners. nih.gov

Optimization of the GC oven temperature program is also crucial. A typical program starts at a lower temperature, followed by a controlled ramp-up to a higher temperature to ensure the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nih.gov The injector temperature must also be carefully controlled to prevent thermal degradation of the analytes, especially the more highly brominated congeners. pops.int

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with HRGC, provides the high sensitivity and selectivity required for the detection and quantification of trace levels of 2,4,9-tribromodibenzofuran. pops.int

High-resolution mass spectrometry (HRMS) is considered the gold standard for the analysis of dioxins and furans. chromatographyonline.comnih.gov By operating at high resolving power (typically >10,000), HRMS can distinguish between ions of very similar mass-to-charge ratios, thereby minimizing interferences. researchgate.net Selected ion monitoring (SIM) is often used to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the target analyte. epa.govepa.gov

Tandem mass spectrometry (MS/MS) , such as that performed with an ion-trap mass spectrometer (ITMS), offers an alternative with high selectivity. nih.gov This technique involves the isolation of a specific parent ion, its fragmentation, and the detection of a characteristic product ion, which significantly reduces background noise.

For quantification, isotope dilution is the most accurate method. This involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-labeled 2,3,7,8-TBDD) at the beginning of the analytical procedure. acs.org The ratio of the response of the native analyte to that of the labeled standard is used to calculate the concentration, correcting for any losses during sample preparation and analysis.

Table 2: Mass Spectrometric Techniques for this compound Analysis

| Technique | Ionization Mode | Key Features |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Electron Ionization (EI) | High mass accuracy, interference reduction |

| Tandem Mass Spectrometry (MS/MS) | Electron Ionization (EI) | High selectivity, reduced background noise |

| Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) | Electron Ionization (EI) | High-speed data acquisition, full spectra recording |

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and trace-level detection of 2,4,9-TBDf. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z with very high accuracy, typically to four or five decimal places. This capability is critical for distinguishing the target analyte from isobaric interferences—compounds that have the same nominal mass but different elemental compositions.

The primary advantage of HRMS is its ability to provide an exact mass measurement, which can be used to confirm the elemental formula of a detected compound. For 2,4,9-TBDf (C₁₂H₅Br₃O), the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured mass to the theoretical mass, analysts can confirm the identity of the compound with a high degree of confidence, even when chromatographic separation is incomplete. The acceptable mass error is typically set at less than 5 parts-per-million (ppm).

Furthermore, the high resolving power of HRMS allows for the separation of the 2,4,9-TBDf signal from closely eluting background ions in complex matrices like sediment, biota, or dust, thereby improving the signal-to-noise ratio and lowering detection limits.

| Compound | Elemental Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Resolving Power Required |

|---|---|---|---|---|

| This compound | C₁₂H₅⁷⁹Br₃O | 402 | 401.7891 | High (e.g., >10,000) |

| Example Interference* | C₁₅H₇⁷⁹BrCl₅ | 402 | 401.7454 |

Isotope Dilution Mass Spectrometry and Labeled Standards for Quantification

For accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard method. This technique corrects for analyte losses that may occur during the extensive multi-step sample preparation process (e.g., extraction, cleanup, concentration) and for variations in instrument response.

The IDMS procedure involves "spiking" a sample with a known amount of an isotopically labeled analog of the target analyte before any extraction or cleanup steps are performed. For 2,4,9-TBDf, the ideal internal standard is ¹³C₁₂-labeled this compound (¹³C₁₂-2,4,9-TBDf). This labeled standard is chemically identical to the native (unlabeled) compound and therefore behaves identically throughout the entire analytical procedure. However, because it contains twelve heavy carbon-13 isotopes instead of carbon-12, it has a mass that is 12 Daltons higher than the native analyte.

The mass spectrometer can easily distinguish between the native and labeled forms based on their different m/z values. Quantification is based on the measured ratio of the response of the native analyte to that of the labeled internal standard. Since any losses during the procedure will affect both the native and labeled compounds equally, their ratio remains constant, allowing for a highly accurate calculation of the native compound's concentration in the original sample.

| Analyte Type | Compound Name | Elemental Formula | Monoisotopic Mass (Da) | Primary m/z Ions Monitored |

|---|---|---|---|---|

| Native (Target) | This compound | C₁₂H₅Br₃O | 401.7891 | 401.8, 403.8 |

| Isotopically Labeled Standard | ¹³C₁₂-2,4,9-Tribromo-dibenzofuran | ¹³C₁₂H₅Br₃O | 413.7925 | 413.8, 415.8 |

Addressing Challenges of Thermal Degradation and Isomeric Interconversion during Analysis

A significant challenge in the gas chromatography (GC) analysis of PBDFs, including 2,4,9-TBDf, is their potential for thermal degradation and rearrangement at the high temperatures typically used in GC injection ports. The GC inlet is often the most thermally stressful part of the analytical system, with temperatures sometimes exceeding 300°C.

Two primary issues can arise:

Thermal Degradation: The high heat can cause the breakdown of the 2,4,9-TBDf molecule, leading to a loss of the parent compound. This results in a lower-than-actual measured concentration and compromises the accuracy of the analysis.

Isomeric Interconversion: Perhaps more insidiously, high temperatures can induce the migration of bromine atoms on the dibenzofuran (B1670420) ring structure. This can convert 2,4,9-TBDf into other tribromo-dibenzofuran isomers. Such an interconversion leads to an underestimation of the 2,4,9-TBDf concentration and a concurrent overestimation of the isomer(s) it converts into, invalidating isomer-specific quantification.

To mitigate these problems, analytical methods must be carefully optimized. Key strategies include:

Use of "Cool" Injection Techniques: Programmed Temperature Vaporization (PTV) injectors are preferred over traditional hot split/splitless inlets. In PTV, the sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the GC column. This minimizes the time the analytes spend at high temperatures.

Optimization of Inlet Temperature: The lowest possible injector temperature that still provides efficient and reproducible vaporization of the analyte should be used.

Injector Liner Deactivation: Using highly inert and well-deactivated injector liners is crucial to minimize active sites that can catalyze degradation and rearrangement reactions.

Quality Assurance and Quality Control (QA/QC) in PBDF Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) protocols are essential to ensure that data generated for 2,4,9-TBDf are reliable, accurate, and legally defensible. A comprehensive QA/QC program monitors every stage of the analysis, from sample receipt to final data reporting. Key components include:

Method Blanks: A sample of clean matrix (or solvent) that is processed and analyzed in exactly the same manner as the field samples. Method blanks are used to assess contamination introduced by reagents, glassware, or the instrument system. The concentration of 2,4,9-TBDf in a method blank should be below a pre-defined method detection limit.

Matrix Spikes / Laboratory Control Samples: A known quantity of 2,4,9-TBDf is added to a real sample (matrix spike) or a clean matrix (laboratory control sample) before extraction. The percentage of the added analyte that is recovered is calculated. This measures the efficiency of the extraction and cleanup process and assesses any matrix-induced signal suppression or enhancement. Recoveries are typically expected to fall within a specified range (e.g., 70-130%).

Duplicate/Replicate Analyses: The same sample is analyzed two or more times to assess the precision and reproducibility of the method. The relative percent difference (RPD) between replicate results is calculated and compared against established acceptance criteria.

Internal Standard Recovery: The recovery of the ¹³C₁₂-labeled internal standard is monitored in every sample. Abnormally low or high recovery can indicate a problem with the extraction or injection for that specific sample, which may warrant re-analysis.

| QA/QC Measure | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Method Blank | Monitors for laboratory contamination. | Analyte concentration < Method Detection Limit (MDL). |

| Certified Reference Material (CRM) | Assesses overall method accuracy and bias. | Measured value within the certified range (e.g., ±20%). |

| Matrix Spike Recovery | Evaluates method performance and matrix effects. | Recovery typically within 70-130%. |

| Replicate Analysis (RPD) | Assesses method precision. | Relative Percent Difference (RPD) < 25-30%. |

| Labeled Internal Standard Recovery | Monitors sample-specific method performance. | Recovery typically within 40-130%. |

Environmental Transformation and Degradation Pathways of 2,4,9 Tribromo Dibenzofuran

Photochemical Degradation Mechanisms

Photochemical degradation, driven by the energy of sunlight, is a primary abiotic process for the transformation of many halogenated aromatic compounds in the environment. This process can occur through direct absorption of light or via indirect reactions involving other light-absorbing molecules.

Direct Photolysis and Wavelength Dependence

The efficiency of direct photolysis is highly dependent on the wavelength of light. nih.gov Generally, halogenated aromatic compounds absorb light in the UV region of the electromagnetic spectrum. For instance, different PBDE congeners exhibit varying absorption of UV radiation, which is influenced by the number and position of bromine atoms on the benzene (B151609) rings. nih.gov It is known that PBDEs with a higher number of bromine atoms tend to absorb UV radiation at longer wavelengths. nih.gov This suggests that 2,4,9-Tribromo-dibenzofuran likely undergoes photolysis when exposed to sunlight, particularly UV-B radiation. The degradation process is expected to involve the cleavage of carbon-bromine bonds, leading to the formation of less brominated dibenzofurans. Studies on other brominated compounds have shown that photolytic degradation can result in the formation of more persistent and toxic lower brominated compounds. nih.gov

Table 1: Inferred Photodegradation Characteristics of this compound Based on Related Compounds

| Parameter | Inferred Characteristic for this compound | Supporting Evidence from Related Compounds |

| Primary Light Source | Sunlight (specifically UV-B) | PBDEs undergo photochemical degradation via UV or sunlight. nih.gov |

| Primary Mechanism | Reductive debromination | Photolysis of PBDEs results in the formation of less brominated congeners. nih.gov |

| Expected Products | Dibromo- and monobromo-dibenzofurans | Degradation of PBDEs leads to less brominated products. nih.gov |

Photosensitized Reactions and Environmental Factors

Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule (e.g., humic acids, dissolved organic matter) to the target compound, initiating its degradation. These indirect photolysis pathways can be significant in natural waters. Environmental factors such as pH, the presence of dissolved organic matter, and the concentration of other chemical species can influence the rate and pathway of both direct and indirect photochemical degradation. For example, the presence of photosensitizers in natural waters can accelerate the degradation of some pollutants. ub.edu The pH of the water can also play a role; for instance, the photodegradation of 2,4,6-tribromophenol (B41969) was found to be pH-dependent. nih.gov

Biotransformation and Microbial Degradation

Microbial activity is a key driver of the environmental fate of many organic pollutants. Both anaerobic and aerobic microorganisms can mediate the transformation of halogenated compounds, often through debromination reactions.

Anaerobic and Aerobic Microbial Debromination Pathways

While specific studies on the microbial degradation of this compound are limited, research on analogous compounds provides a framework for potential biotransformation pathways.

Anaerobic Debromination: Under anaerobic conditions, reductive debromination is a common pathway for the degradation of polybrominated compounds. Studies on PBDEs have shown that anaerobic bacteria can sequentially remove bromine atoms, with a preference for the removal of para and meta bromines. nih.gov For example, the debromination of various PBDE congeners has been observed in the presence of anaerobic dehalogenating bacteria. nih.gov It is plausible that this compound could undergo a similar process in anoxic environments like sediments, leading to the formation of dibromo- and monobromo-dibenzofurans. Research on the anaerobic reductive dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) in contaminated sediments revealed dechlorination to trichloro- and dichloro-dibenzofurans, indicating that similar pathways could exist for brominated analogs. nih.gov

Aerobic Degradation: In aerobic environments, the microbial degradation of halogenated aromatic compounds is often initiated by dioxygenase enzymes that catalyze the insertion of two hydroxyl groups into the aromatic ring. This can lead to ring cleavage and further degradation. Studies on the aerobic degradation of dichlorinated dibenzofurans have identified bacterial strains, such as Bacillus sp. and Serratia sp., capable of metabolizing these compounds. nih.gov The degradation of dibenzofuran (B1670420) by Sphingomonas sp. has also been reported to proceed via angular dioxygenation, leading to ring cleavage products. nih.gov While the presence of multiple bromine atoms on the dibenzofuran skeleton of this compound may hinder aerobic degradation, it is possible that some specialized microorganisms could initiate its breakdown. The extent of transformation of PBDEs by aerobic bacteria has been shown to be inversely proportional to the degree of bromination. researchgate.net

Table 2: Potential Microbial Degradation Pathways for this compound

| Condition | Proposed Pathway | Key Enzymes/Mechanisms (Inferred) | Potential Products |

| Anaerobic | Reductive Debromination | Dehalogenases | Dibromo- and monobromo-dibenzofurans, Dibenzofuran |

| Aerobic | Dioxygenation and Ring Cleavage | Dioxygenases | Hydroxylated intermediates, Ring cleavage products |

Role of Microbial Communities in PBDF Fate

The fate of polybrominated dibenzofurans (PBDFs) in the environment is intricately linked to the composition and activity of the local microbial communities. Diverse microbial consortia are often more effective at degrading complex pollutants than single strains. The addition of various treatments to sediment has been shown to alter the microbial community composition and enhance the degradation of some PBDEs. nih.gov The presence of specific bacterial genera has been associated with the degradation of halogenated compounds. For instance, genera such as Dehalococcoides and Desulfitobacterium have been implicated in the anaerobic dehalogenation of PBDEs. nih.gov In aerobic settings, bacteria like Rhodococcus and Burkholderia have demonstrated the ability to transform PBDEs. researchgate.net The degradation of the herbicide 2,4-D is also driven by a diverse range of bacteria, including Sphingomonas, Pseudomonas, and Cupriavidus. mdpi.com It is therefore likely that a consortium of bacteria, rather than a single species, would be responsible for the complete mineralization of this compound in the environment.

Thermal Degradation and Stability Research

Information on the thermal degradation and stability of this compound is not available in the reviewed scientific literature. However, it is known that the thermal treatment of products containing brominated flame retardants, such as PBDEs, can lead to the formation of polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov This indicates that at elevated temperatures, complex reactions can occur, potentially leading to the formation of other persistent and toxic compounds. A review on novel brominated flame retardants has summarized evidence regarding their degradation, including thermal degradation. acs.orgresearchgate.net Further research is needed to determine the specific thermal degradation products and stability of this compound.

Thermolytic Behavior under Varying Conditions

The thermolytic behavior of polybrominated dibenzofurans (PBDFs) is of significant concern as these compounds are often formed unintentionally during the thermal degradation of brominated flame retardants (BFRs) used in a wide variety of consumer and industrial products. cdu.edu.aunih.gov The thermal treatment of plastics and other materials containing BFRs, such as polybrominated diphenyl ethers (PBDEs), can lead to the formation of a range of PBDD/F congeners, including tribrominated dibenzofurans. cdu.edu.aunih.gov

The conditions under which thermal degradation occurs play a crucial role in the formation and subsequent behavior of these compounds. Factors influencing the thermolysis of BFRs and the formation of PBDFs include:

Temperature: The pyrolysis and combustion of BFRs at temperatures ranging from 650 to 850°C have been shown to generate PBDFs. pops.int

Atmosphere: The presence or absence of oxygen (i.e., pyrolysis in a nitrogen atmosphere versus combustion in air) affects the congener profile of the resulting PBDFs. pops.int

Presence of Other Substances: The co-presence of metals, such as in electronic waste, and other halogenated compounds can influence the formation pathways and yields of specific PBDF congeners. nih.gov

Formation of Other Brominated Products during Degradation

The degradation of 2,4,9-tribromodibenzofuran can lead to the formation of other brominated and mixed halogenated products. These transformation processes can occur through various mechanisms, including photolytic and metabolic pathways.

During the degradation of PBDFs, the following transformations can occur:

Debromination: The removal of bromine atoms can lead to the formation of lower brominated dibenzofurans.

Hydroxylation: Metabolic processes, as observed in animal studies with other PBDFs, can introduce hydroxyl groups to the dibenzofuran structure, forming hydroxylated brominated dibenzofurans. nih.govresearchgate.net

Cleavage of the Dibenzofuran Ring: Under certain conditions, the central dibenzofuran ring structure can be cleaved, leading to the formation of brominated biphenyls and other aromatic compounds. nih.gov

Formation of Mixed Halogenated Dibenzofurans: In environments containing both bromine and chlorine sources, the degradation and formation processes can result in the creation of brominated/chlorinated dibenzofurans. nih.gov

The specific degradation products of 2,4,9-tribromodibenzofuran will depend on the environmental compartment and the conditions to which it is exposed.

Cross-Media Transfer and Environmental Fate Modeling

The environmental fate of 2,4,9-tribromodibenzofuran is governed by its physical and chemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and sediment. Multimedia environmental fate models are used to predict the distribution and persistence of such compounds in the environment. nih.govcefic-lri.orgepa.govuniversiteitleiden.nlnmemc.org.cn

Key aspects of the cross-media transfer and environmental fate of PBDFs like 2,4,9-tribromodibenzofuran include:

Persistence: PBDFs are known to be persistent in the environment due to their resistance to degradation. researchgate.net

Long-Range Transport: Due to their semi-volatile nature, these compounds can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their original sources. nih.gov

Bioaccumulation: The lipophilic ("fat-loving") nature of PBDFs means they have a tendency to accumulate in the fatty tissues of organisms, leading to biomagnification in food chains.

Partitioning Behavior: The distribution of 2,4,9-tribromodibenzofuran in the environment will be influenced by its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters are crucial inputs for environmental fate models.

The table below summarizes the key processes involved in the cross-media transfer of 2,4,9-tribromodibenzofuran.

| Process | Description | Environmental Compartments Involved |

| Atmospheric Deposition | Transfer from the atmosphere to land and water surfaces via wet (rain, snow) and dry (particle settling) deposition. | Air, Soil, Water |

| Volatilization | Transfer from soil and water surfaces to the atmosphere. | Soil, Water, Air |

| Sedimentation | Deposition from the water column to the sediment at the bottom of water bodies. | Water, Sediment |

| Resuspension | The stirring up of sediment-bound compounds back into the water column. | Sediment, Water |

| Soil Runoff | Transport from soil to water bodies via surface water flow. | Soil, Water |

Table 1: Cross-Media Transfer Processes for this compound

Theoretical and Computational Studies on 2,4,9 Tribromo Dibenzofuran and Brominated Dibenzofurans

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on molecular orbital theory, are fundamental to predicting the intrinsic properties of molecules. wavefun.com These non-empirical methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy, providing a basis for understanding chemical reactivity. wavefun.compleiades.online For complex systems like brominated dibenzofurans, these calculations can elucidate stable conformations and the electronic effects of bromine substitution. researchgate.net

Density Functional Theory (DFT) has become a vital tool for investigating the reaction mechanisms of halogenated aromatic compounds. maxapress.com DFT calculations are used to map potential energy surfaces, identify transition states, and determine the most likely pathways for chemical reactions. wavefun.comncsu.edu

Studies on the formation of PBDFs from the photolysis of polybrominated diphenyl ethers (PBDEs) have utilized DFT to explain experimental outcomes. nih.gov These calculations show that upon the breaking of an ortho C-Br bond, the resulting aryl radical can either undergo intramolecular cyclization to form a PBDF or react with a hydrogen donor to form a less-brominated PBDE. nih.gov DFT has been successfully used to quantitatively explain the observed ratios of these competing pathways in various solvents. nih.gov

Furthermore, DFT has been instrumental in studying the thermal degradation and formation of PBDFs. dntb.gov.ua For instance, investigations into the pyrolysis of 2,6-dibromophenol (B46663) have used DFT to uncover the formation mechanisms of PBDD/Fs. dntb.gov.ua Similarly, detailed mechanistic and kinetic studies on the transformation of PBDEs into PBDD/Fs have relied on DFT, using advanced functionals like M05-2X to achieve high accuracy. acs.org These studies have confirmed that the loss of an ortho-bromine or hydrogen atom from a PBDE, followed by a ring-closure reaction, is the most favorable pathway for PBDF formation due to its modest reaction barriers. acs.org

Table 1: Application of DFT in Elucidating PBDF Reaction Pathways

| Reaction Type | System Studied | Key DFT Findings | Source |

|---|---|---|---|

| Photolytic Formation | BDE-28 (2,4,4'-tribromodiphenyl ether) | Calculated rate constants for cyclization vs. hydrogen abstraction quantitatively explain experimental PBDF yields in different solvents. nih.gov | nih.gov |

| Thermal Formation | PBDEs to PBDFs | Identified the loss of an ortho Br/H atom followed by ring-closure as the most accessible pathway with modest energy barriers. acs.org | acs.org |

| Thermal Formation | Pyrolysis of 2,6-dibromophenol | Elucidated the mechanisms leading to PBDD/F formation from bromophenol precursors. dntb.gov.ua | dntb.gov.ua |

Computational studies provide crucial data on the energetics (thermodynamics) and kinetics that govern the formation and breakdown of PBDFs. By calculating the energy barriers (activation energies) and rate constants, researchers can predict the feasibility and speed of various reactions.

Kinetic investigations into the formation of PBDFs from PBDEs have shown that pathways involving the initial generation of bromophenols or bromobenzenes are not significant contributors. acs.org Instead, the primary mechanism involves a direct cyclization reaction following the loss of a bromine or hydrogen atom. acs.org The rate of the Br-displacement reaction by an oxygen molecule, for example, is significantly faster than unimolecular initiation reactions. acs.org

Competition between different reaction pathways is a key factor. In the photolysis of PBDEs, the formation of PBDFs competes with hydrogen abstraction reactions that lead to debromination. nih.gov The rates of these competing reactions, calculated via DFT, successfully predict how PBDF formation yields change with the solvent environment. nih.gov Similarly, in thermal processes, de novo synthesis, where PBDFs are formed from precursor fragments on a carbonaceous matrix, has been studied kinetically. acs.org These models show a maximum yield at specific temperatures (e.g., 300 °C) and indicate that the degree of bromination of the products increases with temperature. acs.org

Computational Modeling of Environmental Fate and Transport

Computational models are essential for predicting how chemicals like PBDFs move and persist in the environment. These models simulate complex processes, including degradation over time and partitioning between different environmental compartments such as air, water, soil, and sediment.

Simulating the degradation of PBDFs is key to understanding their environmental persistence. While specific kinetic models for 2,4,9-Tribromo-dibenzofuran are not widely documented, general principles for PBDFs and related compounds guide our understanding. It is known that more highly brominated dibenzofurans tend to degrade more easily than their less-brominated counterparts. pops.int

Photodegradation is a significant pathway, often proceeding via debromination, a process observed in laboratory studies of brominated flame retardants. oecd.org The half-lives of these compounds are critical parameters for environmental fate models. diva-portal.orgpops.int For example, studies on the elimination of various PBDF congeners in mice showed that half-lives varied with the substitution pattern, with a 2,3,8-tribromodibenzofuran (B1345176) being eliminated rapidly, while 2,3,7,8-substituted congeners were more persistent. nih.gov Such data, often derived from a combination of experimental and modeling approaches, are crucial for assessing the long-term environmental impact of these compounds.

The environmental distribution of a chemical is governed by its partitioning behavior, which can be predicted using its physicochemical properties. A key parameter in these predictions is the octanol-air partition coefficient (Kₒₐ), which describes the equilibrium between a chemical in the gas phase and when it is sorbed to organic matter. copernicus.orgresearchgate.net

Models developed for PBDEs, which are precursors to PBDFs, provide a strong framework for understanding PBDF partitioning. diva-portal.orgacs.org These models show that congeners with lower volatility (higher Kₒₐ) are more likely to be associated with particulate matter in the atmosphere, while more volatile compounds remain in the gas phase. researchgate.net Due to their low water solubility and low vapor pressure, PBDFs, like other brominated flame retardants, are expected to partition primarily to soil and sediment once released into the environment. oecd.org Steady-state models, which account for both equilibrium partitioning and non-equilibrium factors like deposition, have been developed to provide more accurate predictions of the gas/particle partitioning of these compounds in the atmosphere. copernicus.orgacs.org

Table 2: Parameters Influencing Environmental Partitioning of Brominated Aromatics

| Parameter | Description | Influence on Environmental Fate | Source |

|---|---|---|---|

| Octanol-Air Partition Coefficient (log Kₒₐ) | Ratio of a chemical's concentration in octanol (B41247) versus air at equilibrium. researchgate.net | High log Kₒₐ values lead to greater partitioning onto aerosols and soils. copernicus.orgresearchgate.net | copernicus.orgresearchgate.net |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low vapor pressure results in lower concentrations in the gas phase and greater association with particles and soil/sediment. oecd.org | oecd.org |

| Water Solubility | The maximum amount of a chemical that will dissolve in a given amount of water. | Low water solubility causes the compound to adsorb to sediment and soil rather than remaining in the water column. oecd.org | oecd.org |

Structure-Activity Relationships (SARs) for Environmental Behavior

Structure-Activity Relationships (SARs) are qualitative or quantitative models that link the chemical structure of a molecule to its biological or environmental activity. For dioxin-like compounds, including PBDFs, SARs are well-established and provide a framework for predicting behavior without testing every individual congener. nih.gov

There is a general scientific consensus that the SARs developed for polychlorinated dibenzofurans (PCDFs) can be applied to their brominated analogs, the PBDFs. nih.gov A key structural feature determining dioxin-like toxicity is the presence of halogen atoms at positions 2, 3, 7, and 8. nih.gov Congeners with this substitution pattern are able to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects. semanticscholar.org

The number and position of bromine atoms also influence other aspects of environmental behavior. For instance, the rate of metabolic debromination in fish has been shown to depend on the bromine substitution pattern, with congeners containing at least one meta-substituted bromine being more susceptible to metabolism. researchgate.net In contrast, the degree and pattern of bromination in PBDE precursors appear to have only a minor influence on the mechanisms and rates of their conversion to PBDFs during thermal processes. acs.org However, the specific arrangement of bromine atoms can affect photolytic degradation pathways and rates. nih.gov These relationships are critical for prioritizing which of the many possible PBDF congeners warrant the most concern for environmental monitoring and risk assessment.

Table 3: Summary of Structure-Activity Relationships for Brominated Dibenzofurans

| Structural Feature | Affected Behavior | Observed Relationship | Source |

|---|---|---|---|

| 2,3,7,8-Substitution | Dioxin-like Toxicity | Congeners with this pattern exhibit significant dioxin-like toxicity. nih.gov | nih.gov |

| Meta-position Bromine | Metabolic Debromination (in fish) | Congeners with at least one meta-bromine are more readily metabolized. researchgate.net | researchgate.net |

| Ortho-position Bromine/Hydrogen (on PBDE precursor) | Formation Potential | Loss of an ortho Br or H atom is the most accessible pathway for cyclization to PBDFs. acs.org | acs.org |

| Degree of Bromination | Persistence | Higher brominated congeners may degrade more easily under certain conditions. pops.int Elimination half-life can increase with the number of bromine atoms for 2,3,7,8-substituted congeners. nih.gov | pops.intnih.gov |

Table of Mentioned Chemical Compounds

Future Research Directions and Emerging Challenges in 2,4,9 Tribromo Dibenzofuran Studies

Development of Novel Remediation and Control Technologies

The persistent and toxic nature of PBDFs, including 2,4,9-tribromodibenzofuran, necessitates the development of effective remediation technologies for contaminated environments such as soil, sediment, and industrial sites. Current research is exploring a range of physical, chemical, and biological methods to address this contamination.

Emerging Remediation Strategies:

Bioremediation: This approach utilizes microorganisms to break down organic contaminants. epa.govclu-in.org Research into bacteria capable of degrading brominated compounds, such as the Achromobacter piechaudii strain used for 2,4,6-tribromophenol (B41969), shows promise for the bioremediation of sites contaminated with brominated phenols, which are precursors to PBDFs. nih.gov The effectiveness of bioremediation can be enhanced by optimizing environmental conditions to support microbial activity. fao.org

Phytoremediation: This technique involves the use of plants to remove, degrade, or contain contaminants. clu-in.org Certain plant species can absorb pollutants from soil and water, offering a potentially cost-effective and environmentally friendly cleanup solution.

In Situ Chemical Oxidation (ISCO) and Reduction (ISCR): ISCO involves injecting powerful oxidizing agents into the contaminated area to chemically destroy pollutants. itrcweb.org Conversely, ISCR introduces reducing agents to break down contaminants. These methods can be highly effective but require careful management to avoid unintended side effects.

Thermal Treatment: High-temperature incineration can destroy PBDFs, but it must be carefully controlled to prevent the formation of other toxic byproducts. researchgate.net Ex-situ thermal desorption and in-situ thermal treatment are other options being explored. itrcweb.org

Activated Carbon-Based Technologies: Activated carbon can be used to adsorb PBDFs from water and soil, effectively immobilizing the contaminants. epa.gov

A key challenge in developing these technologies is their application to the low concentrations at which congeners like 2,4,9-tribromodibenzofuran are often found. Many remediation techniques are more effective at higher contaminant levels, requiring further innovation to address trace contamination.

Interdisciplinary Approaches in PBDF Research

The multifaceted nature of PBDFs demands a collaborative research effort that integrates expertise from various scientific disciplines. Addressing the environmental and health implications of 2,4,9-tribromodibenzofuran and other PBDFs requires a holistic perspective.

Areas for Interdisciplinary Collaboration:

Chemistry and Environmental Science: Chemists can focus on the synthesis of analytical standards and understanding the formation and degradation pathways of PBDFs, while environmental scientists can study their transport, fate, and distribution in different environmental compartments. researchgate.netdiva-portal.org

Toxicology and Public Health: Toxicologists are crucial for assessing the health risks associated with PBDF exposure, including their potential to act as endocrine disruptors and their developmental toxicity. nih.govservice.gov.uk Public health professionals can then use this data to inform risk assessments and public policy.

Engineering and Geology: Engineers are essential for designing and implementing effective remediation technologies, while geologists can provide critical insights into the subsurface characteristics of contaminated sites, which influences contaminant transport and the feasibility of different cleanup strategies. itrcweb.orgresearchgate.net

Such interdisciplinary projects, like those studying the occurrence of various pollutants in sediments, are vital for a comprehensive understanding of the scope of PBDF contamination. researchgate.net

Advancements in Analytical Sensitivity and Specificity for Low-Concentration Congeners

Detecting and accurately quantifying low concentrations of specific PBDF congeners like 2,4,9-tribromodibenzofuran is a significant analytical challenge. The complexity of environmental samples and the presence of numerous other halogenated compounds can lead to interference and inaccurate measurements. researchgate.net

Key Analytical Techniques and Future Needs:

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for the analysis of dioxin-like compounds, including PBDFs, offering high sensitivity and selectivity. cdc.govpsu.edu

Congener-Specific Analysis: Methods that can distinguish between different PBDF congeners are crucial, as the toxicity of these compounds can vary significantly depending on the number and position of the bromine atoms. wa.govepa.gov

Improved Cleanup and Extraction Methods: Developing more efficient techniques to isolate PBDFs from complex matrices like soil, sediment, and biological tissues is essential for accurate analysis. cdc.gov

Future advancements in analytical instrumentation and methodologies are needed to lower detection limits and improve the ability to differentiate between the vast number of PBDF and mixed halogenated (brominated/chlorinated) dibenzofuran (B1670420) congeners that may be present in the environment. psu.edu

Global Monitoring and Database Harmonization for PBDFs

Effective management of PBDFs on a global scale requires robust monitoring programs and harmonized databases to share and compare data from different regions.

Initiatives and Challenges:

Global Monitoring Programs: International efforts, such as those under the Stockholm Convention on Persistent Organic Pollutants, aim to track the levels of POPs in the environment and in humans over time. basel.int Including a wider range of PBDF congeners in these programs is an important future step.

Database Harmonization: The development of centralized and harmonized databases for chemical monitoring data is crucial for researchers and regulators to access and utilize this information effectively. nih.gov Such databases can support exposure assessments and the development of predictive models. nih.gov

Standardized Reporting: A lack of standardized methods for reporting data can make it difficult to compare findings across different studies. biodiversa.eu Efforts to harmonize data collection and reporting protocols are needed to improve the quality and usability of global monitoring data. biodiversa.euspeciesmonitoring.org

Q & A

Basic: What analytical methods are recommended for detecting 2,4,9-Tribromo-dibenzofuran in environmental samples?

Methodological Answer:

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting brominated dibenzofurans. Calibration curves should be established using certified reference materials (e.g., 50 μg/mL solutions in toluene or toluene/nonanol matrices) to ensure accuracy . Retention time matching with standards and spectral library comparisons (e.g., NIST) are critical for identification. For low-concentration samples (e.g., ~2 ppm), enrichment techniques like solid-phase extraction (SPE) or high-resolution MS are advised to improve sensitivity .

Basic: How is the thermodynamic stability of this compound experimentally determined?

Methodological Answer:

Differential scanning calorimetry (DSC) measures enthalpy of fusion and phase transitions, while static bomb combustion calorimetry determines standard molar enthalpies of formation. Sublimation enthalpies are quantified via vacuum drop microcalorimetry. Computational methods like Gaussian-3 theory with B3LYP/6-31G(d) basis sets validate experimental data and predict gas-phase properties . These methods are extrapolated from unchlorinated dibenzofuran studies, adjusting for bromine’s higher molecular weight and electronegativity .

Advanced: How can kinetic modeling resolve contradictions in thermal degradation pathways of this compound?

Methodological Answer:

Conflicting degradation data (e.g., varying product ratios under pyrolysis vs. oxidation) are addressed using detailed kinetic mechanisms validated in perfectly stirred reactors. Elementary steps for dibenzofuran decomposition (e.g., unimolecular cleavage, radical interactions) are adapted from chlorinated analogs, with rate constants adjusted for bromine’s bond dissociation energies. Sensitivity analysis identifies dominant pathways, while experimental validation at 500–950°C under controlled oxygen levels clarifies competing reactions .

Advanced: What bacterial strains and enzymatic pathways degrade brominated dibenzofurans?

Methodological Answer:

Pseudomonas sp. HH69 and Rhodococcus opacus SAO101 metabolize dibenzofuran via lateral dioxygenation, producing intermediates like 2,2′,3-trihydroxybiphenyl. Gentisate and catechol pathways are implicated, with key enzymes (e.g., dioxygenases) characterized via gene knockout studies and heterologous expression. For brominated derivatives, enzymatic activity is optimized by substrate pre-adaptation and metagenomic screening for halogen-tolerant variants .

Advanced: How do computational models predict the environmental mobility of this compound?

Methodological Answer:

Density functional theory (DFT) calculates soil sorption coefficients (Koc) using log Kow values and regression equations. For example, a log Kow of ~4.12 predicts a Koc of 4,200, suggesting low soil mobility. However, field data from creosote-contaminated sites show higher leaching in low-organic soils, necessitating site-specific adjustments to models. Molecular dynamics simulations further assess interactions with soil organic matter .

Advanced: What experimental setups study the formation of brominated dibenzofurans during thermal processes?

Methodological Answer:

Jet-stirred reactors under controlled atmospheres (e.g., O₂/N₂ mixtures) simulate industrial conditions. Dibenzofuran is vaporized at 70°C and diluted to ~2 ppm in carrier gas. Real-time sampling via GC-MS monitors intermediates like brominated phenols. Mechanisms are inferred from analogous chlorinated systems, where halogenation occurs via radical chain reactions (e.g., Br· addition to aromatic rings) .

Basic: What in vitro models assess the mutagenic potential of this compound?

Methodological Answer:

Ames tests using Salmonella typhimurium strains (TA98, TA100) are standard. Exposure concentrations are standardized via OECD guidelines, with metabolic activation (S9 liver homogenate) simulating mammalian metabolism. Dose-response curves are compared to positive controls (e.g., 2-nitrofluorene). For cytotoxicity, MTT assays on human hepatocyte lines (e.g., HepG2) quantify IC₅₀ values .

Advanced: How are synthetic routes to this compound optimized to minimize byproducts?

Methodological Answer:

Electrophilic bromination of dibenzofuran using Br₂/FeBr₃ at 0°C selectively substitutes positions 2, 4, and 9. Byproducts (e.g., over-brominated isomers) are minimized by controlling stoichiometry (1:3 dibenzofuran:Br₂) and reaction time (<2 hrs). Purification via column chromatography (silica gel, hexane:DCM eluent) isolates the target compound, with yields validated by GC purity >99.5% .

Advanced: What genetic engineering strategies enhance dioxygenase activity for dibenzofuran degradation?

Methodological Answer:

Directed evolution of Rhodococcus opacus SAO101’s dioxygenase genes (e.g., dfdA) improves substrate specificity via error-prone PCR. Site-directed mutagenesis targets active-site residues (e.g., Phe352→Trp) to accommodate bromine’s steric bulk. Activity is assayed using HPLC quantification of 2,2′,3-trihydroxybiphenyl, with kinetic parameters (Km, Vmax) compared to wild-type enzymes .

Basic: How are environmental monitoring studies for brominated dibenzofurans validated?

Methodological Answer:

Spiked recovery tests in soil/water matrices assess extraction efficiency (e.g., Soxhlet with acetone:hexane). Intraday/interday precision (RSD <10%) and limits of detection (LOD <0.1 ppb) are established via triplicate analyses. Method validation follows ISO/IEC 17025, with cross-lab verification using EPA Method 1613 for dioxin-like compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.